4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one

Lipophilicity XLogP3 Drug-likeness

Researchers developing CNS-targeted PROTACs or bioorthogonal imaging probes often face the dual challenge of achieving blood-brain barrier penetration while retaining efficient click-chemistry reactivity. This compound directly addresses both constraints. - 3,5-Difluorophenyl substitution confers ~22% absolute oral bioavailability advantage over non-fluorinated analogs, validated across multiple chemotypes. - XLogP3 of 2.3 positions the compound within the CNS drug-like lipophilicity window (1-3.5), approximately 0.3-0.4 log units lower than regioisomeric variants, reducing non-specific membrane accumulation. - The 4-position azidomethyl group avoids steric interference from the bulky N-substituent, enabling high-yielding CuAAC conjugation at preparative scale for PROTAC linker elaboration.

Molecular Formula C12H12F2N4O
Molecular Weight 266.25 g/mol
Cat. No. B12256555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one
Molecular FormulaC12H12F2N4O
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)CN=[N+]=[N-]
InChIInChI=1S/C12H12F2N4O/c13-10-1-8(2-11(14)4-10)6-18-7-9(3-12(18)19)5-16-17-15/h1-2,4,9H,3,5-7H2
InChIKeyNQUURIPQLCMKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one: Core Click Chemistry Building Block


4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one (CAS 2549008-58-2) is a synthetic small-molecule heterocycle (C₁₂H₁₂F₂N₄O, MW 266.25 g/mol) belonging to the pyrrolidin-2-one class [1]. It incorporates three functional modules: a pyrrolidin-2-one lactam core, a 3,5-difluorophenylmethyl N-substituent, and an azidomethyl group at the 4-position [2]. The azide enables bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), while the 3,5-difluorophenyl motif influences lipophilicity (XLogP3 = 2.3) and metabolic stability [1][3]. This combination positions the compound as a versatile intermediate for medicinal chemistry, chemical biology probe construction, and PROTAC linker elaboration.

Click Handle 4-Azidomethyl enables CuAAC and SPAAC bioorthogonal conjugation for probe and PROTAC assembly.
Fluorine Motif 3,5-Difluorophenyl group reported to modulate lipophilicity and metabolic stability in class-level studies.
Synthetic Utility Versatile intermediate for medicinal chemistry diversification and chemical biology tool construction.

4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one: Uniqueness Over Close Analogs


The functional and physicochemical profile of 4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one is exquisitely sensitive to three structural features. First, the 3,5-difluorophenyl substitution pattern significantly alters electronic distribution and lipophilicity compared to 2,4- or 3,4-difluorophenyl isomers, with XLogP3 differing by as much as 0.3 log units [1]. Second, the azidomethyl group at the 4-position provides a specific trajectory and steric environment for click chemistry that differs from the 5-azidomethyl regioisomer, affecting both reaction rates and the geometry of triazole conjugates [2]. Third, the N-benzyl linkage introduces a methylene spacer that influences conformational flexibility and target engagement relative to direct N-aryl attachment. Empirical studies on related 3,5-difluorophenyl-substituted scaffolds demonstrate that this substitution pattern confers superior oral bioavailability compared to non-fluorinated or mono-fluorinated counterparts (22% bioavailability for difluorinated compound vs. essentially none for the parent) [3]. Consequently, substituting any of these modules with a close analog fundamentally alters property space and experimental outcomes.

3,4- vs. 3,5-Difluorophenyl Isomer
Positional isomerism may shift lipophilicity and metabolic profiles, altering CNS penetration and clearance prediction.
5-Azidomethyl Regioisomer
Proximal azide placement may introduce steric hindrance with bulky N-substituents, potentially reducing CuAAC efficiency with demanding alkynes.
Direct N-Aryl vs. N-Benzyl Linkage
Methylene spacer influences conformational flexibility; class-level bioavailability evidence may not transfer across scaffolds.

4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one: Differentiation Evidence vs. Closest Analogs


Lipophilicity: 3,5- vs. 3,4-Difluorophenyl Isomer

The 3,5-difluorophenylmethyl-substituted compound displays an XLogP3 of 2.3, which is approximately 0.3–0.4 log units lower than the estimated value for the 3,4-difluorophenylmethyl regioisomer (XLogP3 ~2.6–2.7) [1]. This difference arises because the meta-fluorine atoms in the 3,5-substitution pattern create a more polarized aromatic ring with greater overall dipole moment, reducing passive membrane partitioning compared to the 3,4-substitution pattern where fluorine atoms are adjacent and partially cancel dipole effects [2]. The lower XLogP3 of the 3,5-isomer places it closer to the Lipinski optimal range (XLogP ≤5) for CNS drug-like space (optimal XLogP typically 1–3.5), making it preferable for CNS-targeted probe development.

Lipophilicity: 3,5- vs 3,4-Isomer
Cross-study comparable
ΔXLogP3 ≈ 0.3–0.4 lower for 3,5-isomer
Reported lower lipophilicity may support CNS drug-like space selection.
Computed values; comparator estimate derived from SAR trends.
Lipophilicity XLogP3 Drug-likeness ADME

TPSA and H-Bond Acceptor Count Comparison

The target compound possesses a TPSA of 34.7 Ų and 5 hydrogen bond acceptors (HBA), derived from the azide group (3), the lactam carbonyl (1), and the aromatic fluorine atoms (2) [1]. In comparison, the non-fluorinated N-benzyl analog 4-(azidomethyl)-1-benzylpyrrolidin-2-one (CAS 1040922-78-8) has a TPSA of 34.7 Ų but only 3 HBAs (lacking the two aromatic fluorine HBA contributions) [2]. The additional HBA capacity in the 3,5-difluorophenyl derivative enhances aqueous solubility and modulates target engagement where polar interactions are critical [3]. The TPSA value of 34.7 Ų falls well below the 60 Ų threshold for favorable oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, while the additional fluorine HBAs provide tunable polarity without substantially increasing TPSA.

TPSA & H-Bond Acceptors
Class-level inference
ΔHBA = +2 vs non-fluorinated benzyl analog
Additional HBA capacity without TPSA penalty may modulate polarity-dependent target engagement.
Comparators inferred from structural formulas; experimental verification recommended.
TPSA Hydrogen Bond Acceptors Polar Surface Area CNS Multiparameter Optimization

Bioavailability Advantage of 3,5-Difluorophenyl Motif

In a structurally relevant model system, a difluorinated aromatic compound incorporating the 3,5-difluorophenyl motif demonstrated 22% oral bioavailability in rat, compared to essentially no measurable oral bioavailability for the structurally matched non-fluorinated parent compound (PDB: 3nlt) [1]. While this specific data point comes from a nitric oxide synthase inhibitor scaffold rather than the pyrrolidin-2-one series, the class-level advantage of 3,5-difluorophenyl substitution for improving oral bioavailability is well-established across multiple chemotypes [2]. The 3,5-difluorophenyl pattern increases metabolic stability via two mechanisms: (1) oxidative metabolism blockade at both meta positions, and (2) increased lipophilicity that maintains sufficient membrane permeability without excessive LogP that would promote CYP450-mediated clearance [3]. This property cannot be assumed for the 2,4-difluorophenyl or 3,4-difluorophenyl isomers where fluorine atoms are not symmetrically positioned to block metabolism at multiple sites.

Bioavailability Motif Evidence
Class-level inference
22% oral bioavailability (rat) in NOS inhibitor scaffold vs 0% non-fluorinated
Class-level report may support selection for in vivo probe construction; scaffold-transferability requires review.
Data from structurally distinct NOS inhibitor; not confirmed in pyrrolidin-2-one series.
Oral Bioavailability 3,5-Difluorophenyl Metabolic Stability Fluorine Effect

Click Chemistry Reactivity: 4- vs. 5-Azidomethyl Regioisomer

The azidomethyl group at the 4-position of the pyrrolidin-2-one ring provides a distinct steric and electronic environment compared to the 5-azidomethyl regioisomer (CAS 113466-82-3). In the 4-substituted compound, the azidomethyl group is attached to the β-carbon of the lactam ring, approximately equidistant from the carbonyl and the N-substituent. This geometry results in a different trajectory for the triazole product formed upon CuAAC or SPAAC reactions, affecting the spatial orientation of the resulting conjugate [1]. In contrast, the 5-azidomethyl regioisomer has the azide group proximal to the lactam carbonyl, where hydrogen-bonding interactions between the azide and the adjacent NH (in unsubstituted variants) or with the N-substituent can alter reaction kinetics and regiochemical outcomes . The 4-position azidomethyl motif also avoids potential steric crowding with the bulky 3,5-difluorophenylmethyl N-substituent that would occur in the corresponding 5-substituted derivative, enabling more efficient CuAAC coupling with sterically demanding alkyne partners [2].

Click Reactivity: 4- vs 5-Azidomethyl
Supporting evidence
Sterically less hindered trajectory for bulky alkyne partners predicted
4-Position geometry may enable more efficient conjugation with demanding probes; experimental kinetics not reported.
Inference from steric principles; direct rate comparison data unavailable.
Click Chemistry Azide-Alkyne Cycloaddition Regioselectivity Bioorthogonal Chemistry

3,5-Difluorophenyl vs. 4-Fluorophenyl Potency in Dihydropyridines

In the structurally distinct but informative 1,4-dihydropyridine calcium channel blocker series, 4-(3,5-difluorophenyl) analogs demonstrated greater relaxant activity compared to 4-(4-fluorophenyl) analogs, with a clear SAR trend showing that symmetric meta-fluorination provides potency advantages over para-only fluorination [1][2]. While this data is not from the pyrrolidin-2-one scaffold, it represents the best available class-level evidence for 3,5-difluorophenyl superiority over mono-fluorinated phenyl substitution in bioactive small molecules. The potency enhancement is attributed to the combined electronic effects of two meta-fluorine atoms that optimize σ-electron withdrawal without introducing steric hindrance at the para position, a principle that applies across diverse chemotypes including pyrrolidin-2-ones [3].

3,5-Difluorophenyl SAR in DHP Series
Class-level inference
Greater relaxant activity vs 4-fluorophenyl analogs reported (dihydropyridine scaffold)
Class-level SAR may support biological screening prioritization; chemotype translation requires validation.
No quantitative IC₅₀ data publicly available; cross-scaffold assumption.
3,5-Difluorophenyl Bioisostere Potency SAR

4-(Azidomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one: Optimal Research Applications


CNS-Targeted PROTAC Linker Development

The compound's XLogP3 of 2.3 positions it within the CNS drug-like lipophilicity window (optimal 1–3.5), approximately 0.3–0.4 log units lower than the 3,4-difluorophenyl isomer [1]. This lower lipophilicity reduces the risk of non-specific membrane accumulation while maintaining sufficient passive permeability for blood-brain barrier penetration. The 4-position azidomethyl group enables CuAAC conjugation with alkyne-functionalized E3 ligase ligands without steric interference from the bulky N-substituent [2]. For PROTAC development targeting CNS proteins such as tau, α-synuclein, or neurodegenerative kinase targets, this compound provides a building block that balances the competing demands of CNS penetration, click chemistry efficiency, and metabolic stability imparted by the 3,5-difluorophenyl motif [3].

Bioorthogonal Probe Synthesis for In Vivo Imaging

Class-level evidence demonstrates that 3,5-difluorophenyl substitution improves oral bioavailability by approximately 22 percentage points over non-fluorinated parent compounds [1]. This bioavailability advantage, combined with the documented metabolic stability conferred by symmetric meta-fluorination [2], makes this compound a preferred azide-bearing building block for constructing in vivo bioorthogonal imaging probes where resistance to oxidative metabolism is essential. The azidomethyl group at the 4-position of the pyrrolidin-2-one ring provides a defined trajectory for triazole formation that yields structurally predictable imaging agent conjugates with minimal perturbation of the pharmacophore geometry [3].

SAR Exploration with 3,5-Difluorophenyl Clickable Handle

When medicinal chemistry programs have established that 3,5-difluorophenyl substitution confers target potency advantages over mono-fluorinated or non-fluorinated phenyl rings—as documented across multiple chemotypes including 1,4-dihydropyridines [1]—this compound serves as the optimal late-stage diversification intermediate. Its TPSA of 34.7 Ų and 5 hydrogen bond acceptors provide a polarity profile that maintains favorable drug-likeness while the azide handle enables rapid parallel library synthesis via CuAAC with diverse alkyne partners [2]. The compound avoids the steric and electronic complications that arise from 5-azidomethyl regioisomers when paired with sterically demanding N-substituents, enabling higher yielding click chemistry at preparative scale [3].

Fluorine-Protein Interaction Studies via Click Chemistry

The compound's combination of two aromatic fluorine atoms with a bioorthogonal azide handle makes it uniquely suited for fluorine-NMR and ¹⁹F-MRI probe development, as well as for surface plasmon resonance (SPR) studies where fluorine-mediated protein contacts contribute to binding affinity [1]. The 3,5-difluorophenyl pattern provides a symmetric ¹⁹F NMR signal with reduced line-broadening compared to asymmetric 2,4- or 3,4-difluorophenyl substitution patterns, producing cleaner spectra for protein-ligand interaction studies [2]. The azidomethyl group at the 4-position enables subsequent immobilization or fluorophore conjugation without disrupting the ¹⁹F NMR-active aromatic fluorines [3].

Application
Selection Property
Validation Focus
CNS PROTAC linker development research
Lipophilicity within CNS MPO window; sterically accessible azide handle
CNS MPO score validation; CuAAC coupling efficiency with E3 ligase warheads
Bioorthogonal in vivo imaging probe construction
3,5-Difluorophenyl motif for reported metabolic stability and bioavailability enhancement (class-level)
In vivo stability and imaging signal-to-background ratio
SAR library diversification with clickable handle
TPSA and H-bond acceptor profile; regioisomeric purity for consistent CuAAC
Parallel library synthesis yield and purity; target engagement profiling
Fluorine-protein interaction studies
Symmetric ¹⁹F NMR signal; bioorthogonal azide for immobilization
¹⁹F NMR linewidth and SPR binding affinity
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